Nor NOHA monoacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Nor-NOHA (Monoacetat) umfasst typischerweise die Hydroxylierung von Nor-L-ArgininDer letzte Schritt beinhaltet die Entschützung der Amino- und Carboxylgruppen, um Nor-NOHA (Monoacetat) zu erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von Nor-NOHA (Monoacetat) folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren umfasst die Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsbedingungen, um die Konsistenz und Qualität des Endprodukts zu gewährleisten. Die Verbindung wird typischerweise in fester Form hergestellt und unter spezifischen Bedingungen gelagert, um ihre Stabilität zu erhalten .

Analyse Chemischer Reaktionen

Reaktionstypen

Nor-NOHA (Monoacetat) unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können Nor-NOHA (Monoacetat) in seine reduzierten Formen umwandeln.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei den Reaktionen von Nor-NOHA (Monoacetat) verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um die gewünschten Ergebnisse zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von Nor-NOHA (Monoacetat) gebildet werden, hängen von den spezifischen Reaktionsbedingungen ab. Beispielsweise können Oxidationsreaktionen verschiedene oxidierte Derivate ergeben, während Reduktionsreaktionen reduzierte Formen der Verbindung erzeugen können .

Wissenschaftliche Forschungsanwendungen

Nor-NOHA (Monoacetat) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Reagenz in verschiedenen chemischen Reaktionen und Studien verwendet.

Biologie: In Studien zu Zellprozessen und Enzyminhibition eingesetzt.

Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen bei Erkrankungen wie Krebs, Herz-Kreislauf-Erkrankungen und Immunstörungen.

Industrie: In der Entwicklung neuer Medikamente und Therapeutika eingesetzt

Wirkmechanismus

Nor-NOHA (Monoacetat) übt seine Wirkungen aus, indem es das Enzym Arginase selektiv hemmt. Diese Hemmung führt zu einer Erhöhung der L-Arginin-Spiegel, die ein Substrat für die Produktion von Stickstoffmonoxid sind. Stickstoffmonoxid spielt eine entscheidende Rolle bei verschiedenen physiologischen Prozessen, darunter Vasodilatation, Immunantwort und Neurotransmission .

Wirkmechanismus

Nor-NOHA (monoacetate) exerts its effects by selectively inhibiting the enzyme arginase. This inhibition leads to an increase in the levels of L-arginine, which is a substrate for the production of nitric oxide. Nitric oxide plays a crucial role in various physiological processes, including vasodilation, immune response, and neurotransmission .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Nω-Hydroxy-L-Arginin: Ein weiterer potenter Arginase-Inhibitor mit ähnlichen biologischen Wirkungen.

α-Difluormethylornithin: Ein Arginase-Inhibitor, der zur Behandlung bestimmter Krebsarten eingesetzt wird.

Sauchinon: Ein pflanzlicher Arginase-Inhibitor mit potenziellen therapeutischen Anwendungen.

Einzigartigkeit

Nor-NOHA (Monoacetat) ist aufgrund seiner hohen Selektivität und Wirksamkeit als Arginase-Inhibitor einzigartig. Es zeigt eine zehnfache Selektivität für die humane Arginase Typ II gegenüber Typ I, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung und für potenzielle therapeutische Anwendungen macht .

Biologische Aktivität

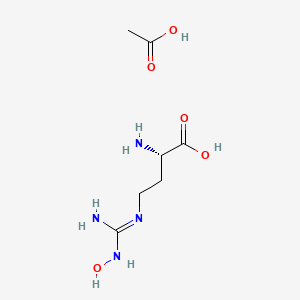

Nor NOHA monoacetate, chemically known as (2S)-2-Amino-4-[[(hydroxyamino)iminomethyl]amino]butanoic acid monoacetate, is a potent and selective arginase inhibitor . This compound has garnered attention in biomedical research due to its significant role in modulating L-arginine metabolism, which is crucial for various physiological processes, including nitric oxide (NO) synthesis and vascular function.

This compound functions primarily by inhibiting the enzyme arginase, which catalyzes the hydrolysis of L-arginine into urea and L-ornithine. By inhibiting arginase, Nor NOHA increases the availability of L-arginine for nitric oxide synthase, thereby promoting increased production of nitric oxide. This mechanism is particularly important in contexts such as vasodilation and immune response modulation .

Key Characteristics:

- IC50: Approximately 2 μM

- Selectivity: Ten-fold selectivity for human type II arginase over type I arginase

- Inhibition Type: Reversible and competitive inhibitor

Biological Effects

-

Vasodilation:

- This compound has been shown to enhance the effects of acetylcholine on isolated arterial rings, indicating its potential to promote vasodilation. In studies involving rat models, it significantly augmented the tolerance to acetylcholine-induced vasorelaxation, showcasing its role in endothelium-dependent relaxation mechanisms .

- Cancer Research:

- Nitric Oxide Production:

Table 1: Summary of Biological Activities

Case Study: Tumor Growth Inhibition

In a controlled experiment, mice were injected with 1 × 10^6 3LL cells subcutaneously. Daily injections of Nor NOHA at doses ranging from 20 mg/kg to 80 mg/kg resulted in a marked decrease in tumor size compared to untreated controls. The study highlighted the potential of Nor NOHA as an adjunct therapy in cancer treatment by targeting arginase activity to enhance anti-tumor immunity .

Eigenschaften

IUPAC Name |

acetic acid;(2S)-2-amino-4-[[amino-(hydroxyamino)methylidene]amino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N4O3.C2H4O2/c6-3(4(10)11)1-2-8-5(7)9-12;1-2(3)4/h3,12H,1-2,6H2,(H,10,11)(H3,7,8,9);1H3,(H,3,4)/t3-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYUGHGOGNIYFKU-DFWYDOINSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C(CN=C(N)NO)C(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C(CN=C(N)NO)[C@@H](C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.